molecular formula C20H21N3O3S B11094473 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

Cat. No.: B11094473
M. Wt: 383.5 g/mol
InChI Key: UCJKGCCXZGKXDI-UHFFFAOYSA-N
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Description

1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is a complex organic compound featuring a 1,3,4-oxadiazole ring, a phenyl group, and an azepane ring. The presence of the oxadiazole ring, known for its diverse biological activities, makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and azepane rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or azepane rings.

Scientific Research Applications

1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, differentiates it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C20H21N3O3S/c24-27(25,23-13-6-1-2-7-14-23)18-12-8-11-17(15-18)20-22-21-19(26-20)16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2

InChI Key

UCJKGCCXZGKXDI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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